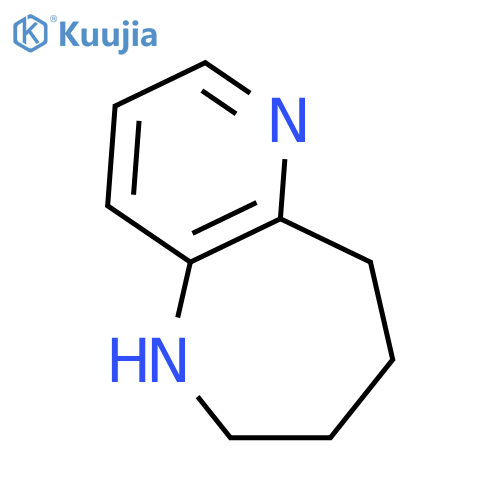

Cas no 67203-48-9 (6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine)

67203-48-9 structure

商品名:6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine

CAS番号:67203-48-9

MF:C9H12N2

メガワット:148.204981803894

CID:1115758

6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine 化学的及び物理的性質

名前と識別子

-

- 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine

- 6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine

-

6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM411760-1g |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |

67203-48-9 | 95%+ | 1g |

$1620 | 2022-06-10 | |

| TRC | T205620-2.5mg |

6,7,8,9-Tetrahydro-5H-pyrido[3,2-B]azepine |

67203-48-9 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM411760-500mg |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |

67203-48-9 | 95%+ | 500mg |

$1269 | 2022-06-10 | |

| Enamine | EN300-364610-2.5g |

5H,6H,7H,8H,9H-pyrido[3,2-b]azepine |

67203-48-9 | 95.0% | 2.5g |

$2940.0 | 2025-03-18 | |

| 1PlusChem | 1P00FGPK-250mg |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |

67203-48-9 | 95% | 250mg |

$974.00 | 2025-02-27 | |

| Aaron | AR00FGXW-250mg |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |

67203-48-9 | 95% | 250mg |

$1047.00 | 2025-01-24 | |

| A2B Chem LLC | AH20696-5g |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |

67203-48-9 | 95% | 5g |

$4613.00 | 2024-04-19 | |

| Aaron | AR00FGXW-100mg |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |

67203-48-9 | 95% | 100mg |

$738.00 | 2025-01-24 | |

| A2B Chem LLC | AH20696-250mg |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |

67203-48-9 | 95% | 250mg |

$818.00 | 2024-04-19 | |

| Enamine | EN300-364610-0.1g |

5H,6H,7H,8H,9H-pyrido[3,2-b]azepine |

67203-48-9 | 95.0% | 0.1g |

$518.0 | 2025-03-18 |

6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

67203-48-9 (6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬